molecular formula C10H11ClO3S B1601784 Ethyl 2-(4-chlorophenylsulfinyl)acetate CAS No. 91077-12-2

Ethyl 2-(4-chlorophenylsulfinyl)acetate

Cat. No. B1601784
CAS RN: 91077-12-2
M. Wt: 246.71 g/mol
InChI Key: AWLUBZLGOYLMQT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenylsulfinyl)acetate, also known as ECPSA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfoxides, which are known for their diverse biological activities.

Scientific Research Applications

Photodynamic Therapy

Lastly, the compound’s potential in photodynamic therapy (PDT) for cancer treatment is being investigated. Its structure allows for the attachment of photosensitizers, which, upon activation by light, produce reactive oxygen species that can selectively destroy cancer cells.

Each of these applications leverages the unique chemical properties of Ethyl 2-(4-chlorophenylsulfinyl)acetate, demonstrating its versatility and importance in scientific research across various disciplines .

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)sulfinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLUBZLGOYLMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524105
Record name Ethyl (4-chlorobenzene-1-sulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenylsulfinyl)acetate

CAS RN

91077-12-2
Record name Ethyl (4-chlorobenzene-1-sulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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